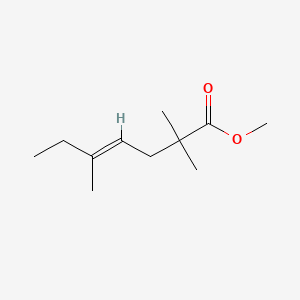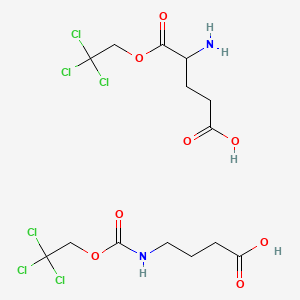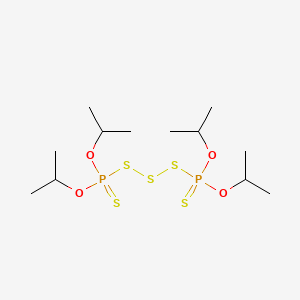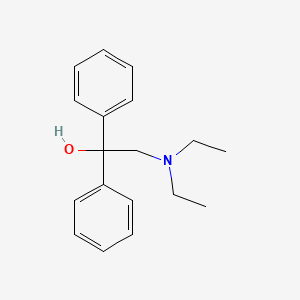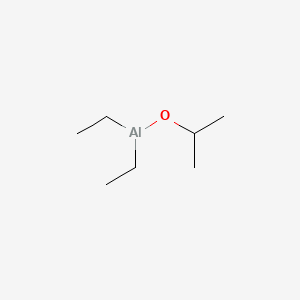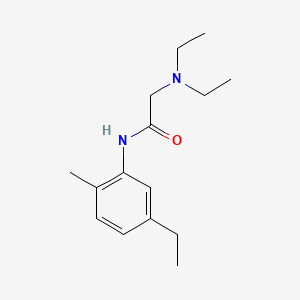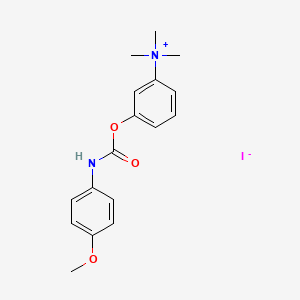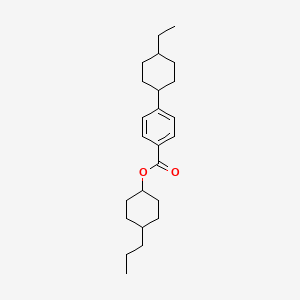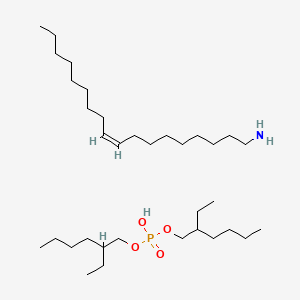![molecular formula C15H16N2O6 B13763242 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- CAS No. 779327-07-0](/img/structure/B13763242.png)
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is a complex organic compound with a molecular formula of C15H17NO4. This compound is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- typically involves the reaction of 2-furancarboxylic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Furancarboxamide, N-[2-(3,4-diaminophenyl)ethyl]-5-nitro-.
Reduction: Formation of 2-Tetrahydrofurancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and the phenyl ring contribute to the compound’s ability to interact with different molecular pathways.
相似化合物的比较
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-(2,5-dimethoxyphenyl)-
- N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylfuran-2-carboxamide
Uniqueness
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is unique due to the presence of both the nitro group and the methoxy-substituted phenyl ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The nitro group enhances its potential as a bioactive molecule, while the methoxy groups contribute to its stability and solubility.
属性
CAS 编号 |
779327-07-0 |
|---|---|
分子式 |
C15H16N2O6 |
分子量 |
320.30 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O6/c1-21-11-4-3-10(9-13(11)22-2)7-8-16-15(18)12-5-6-14(23-12)17(19)20/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
InChI 键 |
BAUAEOIRUYRRSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




